molecular formula C18H24F2N2O2 B7157445 N-[1-[[4-(2,2-difluoroethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide

N-[1-[[4-(2,2-difluoroethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide

Cat. No.: B7157445
M. Wt: 338.4 g/mol
InChI Key: QVQNQVLZYJUQIF-UHFFFAOYSA-N
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Description

N-[1-[[4-(2,2-difluoroethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a cyclopropane carboxamide group, and a difluoroethoxy-substituted phenyl group

Properties

IUPAC Name

N-[1-[[4-(2,2-difluoroethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O2/c19-17(20)12-24-16-5-1-13(2-6-16)11-22-9-7-15(8-10-22)21-18(23)14-3-4-14/h1-2,5-6,14-15,17H,3-4,7-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQNQVLZYJUQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[4-(2,2-difluoroethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the difluoroethoxy-substituted phenyl group. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoroethoxy Group: This step involves the reaction of a phenyl compound with difluoroethanol in the presence of a suitable catalyst.

    Coupling of the Piperidine and Phenyl Groups: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the Cyclopropanecarboxamide Group: This involves the reaction of the intermediate compound with cyclopropanecarboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-[[4-(2,2-difluoroethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-[[4-(2,2-difluoroethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[[4-(2,2-difluoroethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-[2-[(2’,4’-difluoro[1,1’-biphenyl]-4-yl)oxy]ethoxy]phenyl)acetamide
  • 2-(2,2-difluoroethoxy)-N-(6-methylbenzo[d]thiazole-2-yl)-6-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-[1-[[4-(2,2-difluoroethoxy)phenyl]methyl]piperidin-4-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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